(10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
Studies have shown that (10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. Additionally, it exhibits antimicrobial activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one. One potential direction is to further investigate its potential use as an anticancer agent and to study its mechanism of action in more detail. Additionally, it could be studied for its potential use as an antimicrobial agent and as a fluorescent probe for the detection of metal ions. Further research could also focus on improving its solubility in water to make it more suitable for use in lab experiments.
Synthesemethoden
The synthesis of (10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one involves the condensation of 1,3-benzodioxole-5-carboxaldehyde with hydrazine hydrate, followed by the reaction with 4,5-diamino-1,8-naphthalimide in the presence of acetic anhydride and triethylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its antimicrobial activity against various microorganisms, including bacteria and fungi. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C16H14N6O3 |
---|---|
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
(10E)-11-amino-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one |
InChI |
InChI=1S/C16H14N6O3/c17-14-13(20-19-8-4-5-11-12(6-8)25-7-24-11)15-18-10-3-1-2-9(10)16(23)22(15)21-14/h4-6,19H,1-3,7H2,(H2,17,21)/b20-13+ |
InChI-Schlüssel |
LRQRADUFYBUQGO-DEDYPNTBSA-N |
Isomerische SMILES |
C1CC2=C(C1)N=C3/C(=N/NC4=CC5=C(C=C4)OCO5)/C(=NN3C2=O)N |
SMILES |
C1CC2=C(C1)N=C3C(=NNC4=CC5=C(C=C4)OCO5)C(=NN3C2=O)N |
Kanonische SMILES |
C1CC2=C(C1)N=C3C(=NNC4=CC5=C(C=C4)OCO5)C(=NN3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.